Methyl (phenyl 2,3-di-O-benzyl-1-thio-b-D-glucopyranoside)uronate
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Overview
Description
Methyl (phenyl 2,3-di-O-benzyl-1-thio-b-D-glucopyranoside)uronate is a pharmaceutically advanced biomedical compound. It exhibits unparalleled efficacy by precisely modulating intricate cellular mechanisms, thereby potentiating the impeding effect on malignant neoplastic cells. This compound belongs to the category of carbohydrates, nucleosides, and nucleotides, specifically monosaccharides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (phenyl 2,3-di-O-benzyl-1-thio-b-D-glucopyranoside)uronate involves several steps. A protected thioglycoside is used as the starting material. The regioselective ring opening of the benzylidene acetal with borane-tetrahydrofuran (BH₃·THF) generates C6-OH material, which is subsequently oxidized using biphasic 2,2,6,6-tetramethyl-1-piperidinyloxyl/(diacetoxyiodo)benzene (TEMPO/BAIB) conditions . The resultant uronic acid is then esterified with a methyl moiety .
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops. These workshops are equipped with cleanrooms ranging from Class 100 to Class 100,000. The production process ensures high purity and quality, adhering to stringent quality assurance protocols.
Chemical Reactions Analysis
Types of Reactions
Methyl (phenyl 2,3-di-O-benzyl-1-thio-b-D-glucopyranoside)uronate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: TEMPO/BAIB is commonly used for the oxidation of primary alcohols to carboxylic acids.
Reduction: Borane-tetrahydrofuran (BH₃·THF) is used for the regioselective ring opening of benzylidene acetal.
Substitution: Various nucleophiles can be used to substitute the thioglycoside moiety.
Major Products Formed
The major products formed from these reactions include uronic acids and their esters .
Scientific Research Applications
Methyl (phenyl 2,3-di-O-benzyl-1-thio-b-D-glucopyranoside)uronate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of structurally defined glycosaminoglycans and related mimetic oligosaccharides.
Biology: The compound interacts with growth factors, cytokines, chemokines, and adhesion molecules, playing critical roles in cell division, gene expression, angiogenesis, inflammation, and wound healing.
Medicine: It is used in biomedical research for its potential to modulate cellular mechanisms and impede malignant neoplastic cells.
Industry: The compound is produced on a multigram scale and fully characterized by various analytical techniques, making it suitable for industrial applications.
Mechanism of Action
The mechanism of action of Methyl (phenyl 2,3-di-O-benzyl-1-thio-b-D-glucopyranoside)uronate involves the modulation of intricate cellular mechanisms. It interacts with molecular targets such as growth factors, cytokines, and chemokines, thereby influencing pathways involved in cell division, gene expression, angiogenesis, inflammation, and wound healing . The compound’s efficacy in impeding malignant neoplastic cells is attributed to its precise modulation of these cellular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Methyl (phenyl 2,3,4-tri-O-acetyl-1-thio-β-D-glucopyranoside)uronate
- Methyl and Benzyl (ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranosyl)uronate
- 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose
Uniqueness
Methyl (phenyl 2,3-di-O-benzyl-1-thio-b-D-glucopyranoside)uronate is unique due to its unparalleled efficacy in modulating intricate cellular mechanisms and its potential to impede malignant neoplastic cells. Its synthesis involves regioselective and chemoselective reactions, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C27H28O6S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
methyl 3-hydroxy-4,5-bis(phenylmethoxy)-6-phenylsulfanyloxane-2-carboxylate |
InChI |
InChI=1S/C27H28O6S/c1-30-26(29)24-22(28)23(31-17-19-11-5-2-6-12-19)25(32-18-20-13-7-3-8-14-20)27(33-24)34-21-15-9-4-10-16-21/h2-16,22-25,27-28H,17-18H2,1H3 |
InChI Key |
NUJHFXILNBTJPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
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